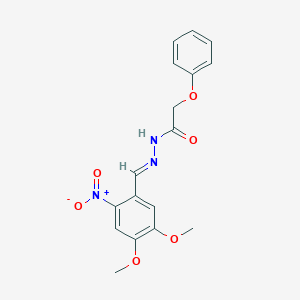

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide-related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For instance, similar compounds have been synthesized through reactions involving nitrobenzylidene derivatives and phenoxyacetohydrazide under specific conditions to ensure the formation of the desired hydrazone linkage (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as X-ray diffraction. They often crystallize in the monoclinic space group, and their structures are stabilized by intermolecular hydrogen bonds and π···π interactions. This reflects the typical behavior of hydrazone compounds in solid-state, forming well-ordered crystalline structures (Sheng et al., 2015).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A study conducted by Naseema et al. (2010) synthesized three hydrazones, including compounds with structures related to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide, to investigate their third-order nonlinear optical properties. These compounds exhibited potential for applications in optical devices like optical limiters and switches due to their significant optical power limiting behavior at 532 nm, indicating their suitability for developing advanced optical materials (Naseema et al., 2010).

Antibacterial Activity

A study on hydrazone compounds derived from 4-methylbenzohydrazide with various benzaldehydes, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, revealed that some compounds exhibit moderate antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential of such compounds in developing new antibacterial agents (Lei et al., 2015).

Metal Ion Sensing

Hussain et al. (2017) synthesized derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the development of a mercury (Hg2+) sensor. The study showcased the ability of NBBSH derivatives to selectively detect Hg2+ ions, highlighting their potential in environmental monitoring and heavy metal detection (Hussain et al., 2017).

Photodegradable Epoxy Networks

Research by Radl et al. (2017) focused on creating photocurable epoxy networks incorporating photolabile o-nitrobenzyl ester groups. These networks can undergo controlled bond cleavage under UV irradiation, offering applications in creating positive tone photoresists for lithographic processes and developing materials with spatially controlled degradability (Radl et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-24-15-8-12(14(20(22)23)9-16(15)25-2)10-18-19-17(21)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBAASPMEHBYMK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)